

A Deep Dive into the Molecular Interactions of Fosamprenavir with HIV-1 Protease

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fosamprenavir, a prodrug of amprenavir, is a critical component in the arsenal of antiretroviral therapies used to combat Human Immunodeficiency Virus Type 1 (HIV-1). Its efficacy lies in the potent and specific inhibition of the HIV-1 protease, an enzyme essential for the viral life cycle. This guide provides a comprehensive technical overview of the binding of amprenavir to the HIV-1 protease active site, detailing the molecular interactions, binding affinities, and the experimental methodologies used to elucidate these critical aspects.

Mechanism of Action: Targeting the Heart of Viral Maturation

Fosamprenavir is rapidly hydrolyzed in the gut epithelium to its active form, amprenavir.[1] Amprenavir then acts as a competitive inhibitor of the HIV-1 protease.[2] This viral enzyme is a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site.[1][2] The primary function of HIV-1 protease is to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[1] By binding tightly within the active site, amprenavir obstructs this cleavage process, leading to the production of immature, non-infectious virions and effectively halting viral replication.[1][2]

The Amprenavir Binding Site on HIV-1 Protease



The binding of amprenavir to the HIV-1 protease active site is characterized by a network of specific molecular interactions, including hydrogen bonds and van der Waals contacts. These interactions are crucial for the high affinity and specificity of the inhibitor.

Key Interacting Amino Acid Residues

Crystallographic studies of amprenavir in complex with HIV-1 protease have revealed the precise amino acid residues that form the binding pocket. The active site is a C2-symmetric cavity, and amprenavir binds in a manner that interacts with both monomers of the protease dimer.

Table 1: Key Amino Acid Residues of HIV-1 Protease Interacting with Amprenavir

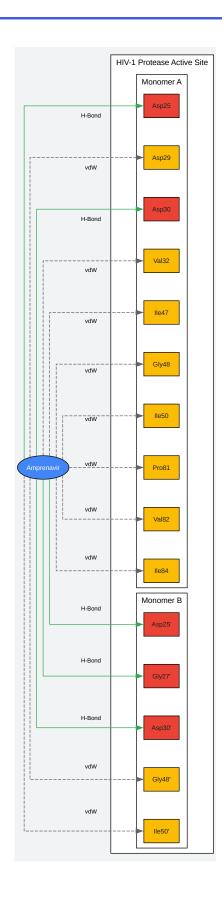


Interacting Residue	Monomer	Type of Interaction with Amprenavir
Arg8	A	van der Waals
Asp25	Α	Hydrogen Bond
Asp25'	В	Hydrogen Bond
Gly27'	В	Hydrogen Bond
Asp29	Α	van der Waals
Asp30	Α	Hydrogen Bond
Asp30'	В	Hydrogen Bond
Val32	Α	van der Waals
lle47	Α	van der Waals
Gly48	A & B	van der Waals
lle50	Α	van der Waals
lle50'	В	van der Waals
Pro81	A	van der Waals
Val82	A	van der Waals
lle84	Α	van der Waals

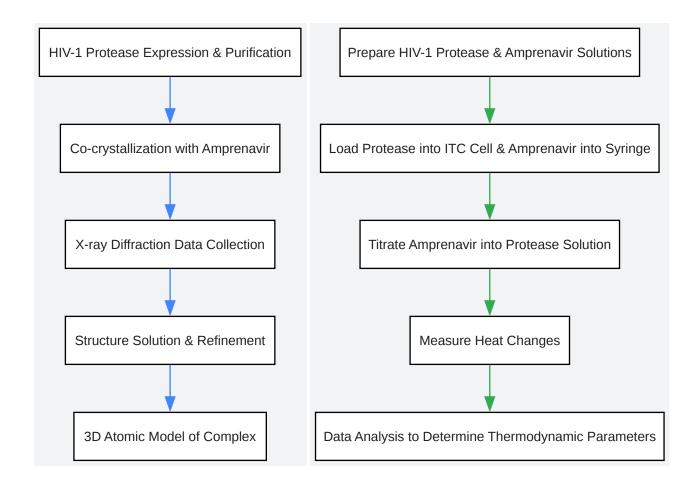
Data synthesized from Protein Data Bank entries 3NU3, 1T7J, and other crystallographic studies.[3][4]

The central hydroxyl group of amprenavir forms critical hydrogen bonds with the catalytic aspartate residues, Asp25 and Asp25'.[2] Additional hydrogen bonds are formed with the main chain atoms of Gly27' and Asp30 of both monomers.[2] The various hydrophobic moieties of amprenavir are nestled within pockets lined by hydrophobic and aliphatic residues, contributing significantly to the overall binding affinity through van der Waals interactions.[2]









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]



 To cite this document: BenchChem. [A Deep Dive into the Molecular Interactions of Fosamprenavir with HIV-1 Protease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192916#fosamprenavir-target-binding-site-on-hiv-1-protease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com